molecular formula C16H18NO4P B12531172 (R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate CAS No. 820969-50-4

(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate

Cat. No.: B12531172
CAS No.: 820969-50-4
M. Wt: 319.29 g/mol
InChI Key: OYLWRGIGSIHXMY-INIZCTEOSA-N
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Description

(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate (CAS: 820969-53-7) is a chiral organophosphorus compound characterized by a diethyl phosphate group esterified to a cyano-substituted naphthalen-2-ylmethyl moiety. Its IUPAC name is Phosphoric acid, (R)-cyano-1-naphthalenylmethyl diethyl ester, and it exhibits the following key properties :

Property Value
Molecular Formula C₁₇H₂₀NO₄P
Exact Molecular Weight 319.097 g/mol
XlogP (Hydrophobicity) 3
Topological Polar Surface Area 68.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 7
Stereochemistry One (R)-configured chiral center

The naphthalen-2-yl group contributes to aromatic π-π interactions, while the cyano group enhances electrophilicity. The diethyl phosphate ester moiety influences solubility and stability, making this compound relevant in catalysis, prodrug design, or enzyme inhibition studies.

Properties

CAS No.

820969-50-4

Molecular Formula

C16H18NO4P

Molecular Weight

319.29 g/mol

IUPAC Name

[(R)-cyano(naphthalen-2-yl)methyl] diethyl phosphate

InChI

InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1

InChI Key

OYLWRGIGSIHXMY-INIZCTEOSA-N

Isomeric SMILES

CCOP(=O)(OCC)O[C@@H](C#N)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate typically involves the reaction of naphthalene derivatives with diethyl phosphite under specific conditions. One common method involves the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling of H-phosphonate diesters with aryl halides . This reaction is often carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is another method that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphonate esters, amines, and substituted naphthalene derivatives .

Scientific Research Applications

®-Cyano(naphthalen-2-yl)methyl diethyl phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and diethyl phosphate moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Diethyl Hydrogen Phosphate (CAS: 762-04-9)

A simpler phosphate ester lacking the naphthalene and cyano groups:

Property Diethyl Hydrogen Phosphate (R)-Target Compound
Molecular Formula C₄H₁₁O₄P C₁₇H₂₀NO₄P
Molecular Weight 154.10 g/mol 319.097 g/mol
XlogP ~0.5 (estimated) 3
Reactivity Participates in phosphoryl transfer reactions; used in synthesis of iodophosphoryloxylation products (e.g., 68–85% yields in reactions with styrene) Higher steric hindrance and hydrophobicity may limit nucleophilic reactivity compared to simpler phosphates

Naphthalen-2-yl Diphenyl Phosphate (CAS: 18872-49-6)

A bulkier aromatic phosphate ester with diphenyl groups:

Property Naphthalen-2-yl Diphenyl Phosphate (R)-Target Compound
Molecular Formula C₂₂H₁₇O₄P C₁₇H₂₀NO₄P
Aromatic Substituents Two phenyl groups + naphthalen-2-yl One naphthalen-2-yl + cyano group
Applications Potential kinase substrate or polymer additive due to bulky aromatic groups Likely optimized for chiral recognition in enzymatic or catalytic systems

Key Difference : The diphenyl groups increase steric bulk but reduce solubility in polar solvents compared to the diethyl ester in the target compound.

Sodium Naphthalen-2-yl Hydrogenphosphate (CAS: 14463-68-4)

A sodium salt of a naphthalen-2-yl phosphate:

Property Sodium Naphthalen-2-yl Hydrogenphosphate (R)-Target Compound
Solubility High water solubility due to ionic nature Low water solubility (XlogP = 3)
Reactivity Used as a substrate in phosphatase assays More suited for organic-phase reactions or lipid membrane interactions

Key Difference: The ionic nature of the sodium salt enhances aqueous compatibility, whereas the target compound’s diethyl ester and cyano group favor organic media.

Diethyl Ethylphosphonite (CAS: 2651-85-6)

A phosphonite with an ethyl group instead of a phosphate ester:

Property Diethyl Ethylphosphonite (R)-Target Compound
Oxidation State Phosphorus(III) Phosphorus(V)
Reactivity Prone to oxidation and nucleophilic attack More stable due to oxidized phosphate core
Molecular Formula C₆H₁₅O₂P C₁₇H₂₀NO₄P

Key Difference : Phosphonites are more reactive but less stable than phosphates, limiting their utility in controlled-release systems .

Dimethyl Phosphite (CAS: 868-85-9)

A phosphite ester with minimal steric hindrance:

Property Dimethyl Phosphite (R)-Target Compound
Molecular Formula C₂H₇O₃P C₁₇H₂₀NO₄P
Applications Intermediate in pesticide synthesis Specialized applications requiring chirality and aromaticity

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